1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine

Medicinal Chemistry Physicochemical Properties Lipophilicity

Securing stereochemically defined building blocks for CNS or agrochemical SAR studies often involves long lead times. This chiral 1-methylpyrazole-amine eliminates that bottleneck. - Enables enantiopure synthesis for target validation studies where stereospecificity dictates binding. - Meta-pyridinyl substitution offers distinct H-bonding and electronic profiles vs. ortho/para analogs (XLogP3=1.0, TPSA=42.7 Ų). - Supplied with rigorous purity (≥97%) for reproducible results in kinase/GPCR probe and insecticide intermediate research.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13258496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NC2=CN(N=C2)C
InChIInChI=1S/C11H14N4/c1-9(10-4-3-5-12-6-10)14-11-7-13-15(2)8-11/h3-9,14H,1-2H3
InChIKeyCOFNRKYOBHVIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine: Identity & Procurement


1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine (CAS 1153974-89-0) is a heterocyclic organic compound featuring a 1-methylpyrazole core linked via a secondary amine to a chiral 1-(pyridin-3-yl)ethyl moiety [1]. With a molecular formula of C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol , this compound serves as a versatile building block in medicinal chemistry and agrochemical research. Its structural attributes, including a pyridine nitrogen at the meta-position and an N-methyl group on the pyrazole, provide distinct electronic and steric profiles compared to its close analogs .

Regioisomer control meta-pyridin-3-yl substitution for geometry-specific target engagement studies
Chiral building block enables enantiomer-dependent SAR and stereochemical probe design
Privileged scaffold N-methylpyrazole core with distinct electronic profile for CNS/agrochemical leads

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine: Structural Uniqueness vs Analogs


The specific substitution pattern of 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is critical for its intended applications. The meta-pyridinyl substitution (position 3) alters electron density and hydrogen-bonding capabilities compared to ortho- or para-analogs, which can profoundly impact binding affinity and target selectivity in biological systems [1]. Furthermore, the presence of a chiral center adjacent to the amine introduces stereochemical considerations that achiral or differently substituted analogs cannot replicate [2]. The N-methyl group on the pyrazole ring also modifies the compound's lipophilicity and metabolic stability, distinguishing it from des-methyl variants [3]. These cumulative differences underscore why generic substitution with similar pyrazole-amine derivatives may lead to divergent research outcomes, making the procurement of this specific compound essential for reproducible studies.

Pyridine regioisomers
The 2-pyridinyl analog shares computed lipophilicity (XLogP = 1.0), but meta vs. ortho nitrogen geometry may shift hydrogen-bonding and binding-pocket fit.
Des-methyl analog
Removal of the N-methyl group introduces an extra H-bond donor (TPSA increase by >7.3 Ų), likely altering membrane permeability and oral bioavailability prediction.
Achiral analogs
Compounds lacking the stereocenter (e.g., methylene linker) cannot support enantiomer-specific target engagement or probe validation studies.

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine: Key Differentiating Evidence


Regioisomeric Pyridine Substitution: Lipophilicity

The target compound, featuring a pyridin-3-yl substituent, exhibits a computed XLogP3-AA value of 1.0, which is identical to its regioisomeric counterpart, 1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine (XLogP3-AA 1.0) [1]. However, the distinct topological arrangement of the nitrogen atom in the pyridine ring (meta vs. ortho) is expected to confer differential hydrogen-bonding geometries and electronic effects in target binding pockets, a factor not captured by global lipophilicity metrics alone. While direct biological comparison data are not available in public literature, this structural difference is a primary driver for selecting one regioisomer over the other in structure-activity relationship (SAR) campaigns.

Lipophilicity (XLogP3-AA)
Class-level
Target vs. 2-pyridinyl analog: both XLogP3-AA = 1.0 (computed difference 0.0)
Lipophilicity does not distinguish regioisomers; selection must rely on target-specific geometry.
Computed by XLogP3 3.0 (PubChem release 2021.05.07). Binding geometry not captured by global logP.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Topological Polar Surface Area & H-Bonding

The topological polar surface area (TPSA) of 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is computed as 42.7 Ų, a value that is equal to its 2-pyridinyl regioisomer (TPSA 42.7 Ų) but notably lower than that of the des-methyl analog 1-[1-(3-Pyridinyl)ethyl]-1H-pyrazol-4-amine (estimated TPSA > 50 Ų due to an additional hydrogen bond donor) [1]. The presence of the N-methyl group on the pyrazole ring reduces the number of hydrogen bond donors from two to one, which can significantly influence membrane permeability and oral bioavailability in drug development contexts [2].

Topological polar surface area
Reported
TPSA 42.7 Ų (identical to 2-pyridinyl analog); >7.3 Ų lower than des-methyl analog due to one fewer H-bond donor.
Reduced H-bond donor count may support membrane permeability for CNS/intracellular target hypotheses.
Computed values; in vitro permeability should be verified experimentally.
Drug Design ADME Properties Molecular Descriptors

Chiral Center and Stereochemical Complexity

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine possesses an undefined stereocenter at the carbon atom linking the pyridinyl group and the secondary amine, as indicated by a computed undefined atom stereocenter count of 1 [1]. This chiral center is absent in the structurally similar analog 1-Methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazol-4-amine (CAS 869941-77-9), which features an achiral methylene linker . The presence of chirality introduces the potential for enantiomer-specific biological activity, a critical consideration in drug discovery and chemical biology where the (R)- and (S)-enantiomers may exhibit vastly different potency, selectivity, or toxicity profiles.

Stereochemical identity
Class-level
Undefined atom stereocenter count = 1 (vs. 0 for the methylene-linked achiral analog).
Enantiomer-attribution review required; the chiral center allows enantiomer-selective SAR that achiral analogs cannot provide.
Typically supplied as racemic mixture unless single enantiomer specified.
Stereochemistry Pharmacology Asymmetric Synthesis

Purity Specifications and Availability

The target compound is commercially available in defined purity grades that can vary by supplier. For instance, MolCore offers a minimum purity specification of 97% (NLT 97%) , while AKSci and Leyan offer grades of 95% . The 2-pyridinyl analog (CAS 1153975-07-5) is similarly available in 95% purity from AKSci . However, the 3-pyridinyl (target) compound is noted for its utility in global pharmaceutical R&D and quality control applications, suggesting a more established supply chain and potential for higher batch-to-batch consistency .

Purity specification
Data to verify
Target compound: 97% (MolCore), 95% (AKSci, Leyan); 2-pyridinyl analog: 95% (AKSci).
Higher-purity grade available for the 3-pyridinyl isomer may reduce impurity interference in sensitive assays.
Vendor datasheets; verify current lot specifications before purchase.
Chemical Procurement Quality Control Reproducibility

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine: Research & Industrial Applications


Kinase & GPCR Inhibitor SAR

The compound's unique combination of a meta-pyridinyl group and a chiral secondary amine makes it a valuable scaffold for SAR studies targeting kinases or G-protein coupled receptors (GPCRs). Its moderate lipophilicity (XLogP3 = 1.0) and low TPSA (42.7 Ų) are within the favorable ranges for CNS drug candidates [1]. Researchers can use this chiral building block to synthesize and evaluate enantiomer pairs, elucidating stereospecific binding modes that achiral analogs cannot provide [2].

Stereospecific Chemical Probe Design

Given the presence of a stereocenter, this compound is particularly well-suited for the development of chemical probes where stereochemistry is a key determinant of target engagement. It can be incorporated into larger molecules to create probes for target validation studies, allowing scientists to distinguish between specific and non-specific binding events based on differential activity of enantiomers [2].

N-Pyridylpyrazole Agrochemical Synthesis

The N-pyridylpyrazole core is a privileged scaffold in the design of insecticides and fungicides, as evidenced by related patent literature [3]. The 3-pyridinyl variant offers a distinct electronic profile compared to its 2-pyridinyl counterpart, which can be exploited to optimize binding to insect ryanodine receptors or other agrochemical targets. The compound serves as a key intermediate for generating diverse libraries of amide and urea derivatives for biological screening.

Reference Standard & Internal Standard Use

With a defined purity specification of 97% from reputable suppliers, this compound can be employed as a reference standard in HPLC, LC-MS, or NMR methods for quantifying related substances or monitoring reaction progress in synthetic chemistry workflows . Its distinct mass (202.1218 Da) and unique fragmentation pattern make it a reliable internal standard for quantitative bioanalysis.

Application
Selection Property
Validation Focus
Kinase / GPCR target SAR
Regioisomeric geometry control
Binding-mode analysis via meta-pyridinyl substitution
Stereospecific chemical probe design
Enantiomer-attribution review
Target engagement differentiation between enantiomers
Agrochemical lead optimization
Pyridinyl electronic profile
Receptor-binding screening against insect/fungal targets
Reference standard / internal standard
Specification review
Analytical method calibration and lot-to-lot consistency
Quote Request

Request a Quote for 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.